molecular formula C16H14 B11896426 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl

Cat. No.: B11896426
M. Wt: 206.28 g/mol
InChI Key: BWRYCGOQAJHWEG-UHFFFAOYSA-N
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Description

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features an ethynyl group attached to the second carbon of the biphenyl structure, with two methyl groups attached to the third and fifth carbons of the biphenyl ring. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for rotation around the bond, giving the molecule flexibility in its conformation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major product is 2-(2-oxoethyl)-3’,5’-dimethyl-1,1’-biphenyl.

    Reduction: The major product is 2-ethyl-3’,5’-dimethyl-1,1’-biphenyl.

    Substitution: The major products depend on the substituents introduced, such as 2-ethynyl-3’,5’-dimethyl-4-bromo-1,1’-biphenyl.

Scientific Research Applications

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It serves as a probe in studying the interactions of biphenyl derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1,1’-biphenyl
  • 3’,5’-Dimethyl-1,1’-biphenyl
  • 2-Ethynyl-4’,6’-dimethyl-1,1’-biphenyl

Uniqueness

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. The presence of both ethynyl and methyl groups can enhance its stability and modify its electronic properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-ethynylphenyl)-3,5-dimethylbenzene

InChI

InChI=1S/C16H14/c1-4-14-7-5-6-8-16(14)15-10-12(2)9-13(3)11-15/h1,5-11H,2-3H3

InChI Key

BWRYCGOQAJHWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C#C)C

Origin of Product

United States

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